molecular formula C18H24BF3O4 B2468671 3-(Tetrahydropyran-4-yloxy)-5-trifluoromethylphenylboronic acid, pinacol ester CAS No. 2096341-24-9

3-(Tetrahydropyran-4-yloxy)-5-trifluoromethylphenylboronic acid, pinacol ester

Cat. No.: B2468671
CAS No.: 2096341-24-9
M. Wt: 372.19
InChI Key: SJAHTTWVNOBUEO-UHFFFAOYSA-N
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Description

3-(Tetrahydropyran-4-yloxy)-5-trifluoromethylphenylboronic acid, pinacol ester is a boronic ester compound that has gained attention in organic synthesis due to its unique structural features and reactivity. The compound consists of a phenyl ring substituted with a trifluoromethyl group and a tetrahydropyran-4-yloxy group, along with a boronic acid pinacol ester moiety. This combination of functional groups makes it a valuable building block in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tetrahydropyran-4-yloxy)-5-trifluoromethylphenylboronic acid, pinacol ester typically involves the following steps:

    Formation of the Tetrahydropyran-4-yloxy Group: This can be achieved through the etherification of a suitable phenol derivative with tetrahydropyran.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Boronic Acid Pinacol Ester Formation: The final step involves the reaction of the phenylboronic acid derivative with pinacol in the presence of a suitable catalyst to form the boronic acid pinacol ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(Tetrahydropyran-4-yloxy)-5-trifluoromethylphenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: The major product is the corresponding boronic acid.

    Reduction: The major product is the reduced trifluoromethyl derivative.

    Substitution: The major products are the substituted phenyl derivatives.

Scientific Research Applications

3-(Tetrahydropyran-4-yloxy)-5-trifluoromethylphenylboronic acid, pinacol ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Lacks the trifluoromethyl and tetrahydropyran-4-yloxy groups, making it less reactive and versatile.

    Trifluoromethylphenylboronic Acid Pinacol Ester: Lacks the tetrahydropyran-4-yloxy group, resulting in different steric and electronic properties.

    Tetrahydropyran-4-yloxyphenylboronic Acid Pinacol Ester: Lacks the trifluoromethyl group, affecting its lipophilicity and stability.

Uniqueness

3-(Tetrahydropyran-4-yloxy)-5-trifluoromethylphenylboronic acid, pinacol ester is unique due to the combination of its functional groups, which provide a balance of reactivity, stability, and versatility. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the tetrahydropyran-4-yloxy group offers steric and electronic effects that influence its binding affinity and reactivity. This makes it a valuable compound in various fields of scientific research and industrial applications.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-(oxan-4-yloxy)-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BF3O4/c1-16(2)17(3,4)26-19(25-16)13-9-12(18(20,21)22)10-15(11-13)24-14-5-7-23-8-6-14/h9-11,14H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAHTTWVNOBUEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC3CCOCC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BF3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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